molecular formula C7H16N4O2 B1392908 Piperazine-1-carboxamidinium acetate CAS No. 60729-88-6

Piperazine-1-carboxamidinium acetate

Cat. No.: B1392908
CAS No.: 60729-88-6
M. Wt: 188.23 g/mol
InChI Key: OLKUFAWUQDSWPN-UHFFFAOYSA-N
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Description

Piperazine-1-carboxamidinium acetate is a chemical compound with the molecular formula C7H16N4O2 and a molecular weight of 188.22754 . It’s a derivative of piperazine, a six-membered ring containing two nitrogen atoms .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring with two nitrogen atoms. The compound has a molecular formula of C7H16N4O2 .


Chemical Reactions Analysis

Piperazine derivatives have been found to undergo various chemical reactions. Recent advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .

Scientific Research Applications

  • Synthesis of Enantiomerically Pure Piperazine Compounds : Piperazine-1-carboxamidinium acetate is used in synthesizing enantiomerically pure piperazine-2-acetic acid esters, which are intermediates in library production for drug discovery. These piperazine compounds are useful in developing a range of biologically active compounds and FDA-approved drugs (Chamakuri et al., 2018).

  • Development of Novel Carboxamide Compounds : Research has explored the synthesis of novel carboxamide compounds containing piperazine and arylsulfonyl moieties, demonstrating potential herbicidal and antifungal activities. These compounds could be used as new leads in developing fungicides (Wang et al., 2016).

  • Synthesis of Carbamate Derivatives : this compound is involved in the synthesis of biologically active carbamate derivatives with modest toxicity. These compounds exhibit significant enzyme inhibition and antibacterial potential, highlighting their therapeutic applications (Abbasi et al., 2017).

  • Therapeutic Applications and Patent Review : Piperazine derivatives are widely used in various therapeutic applications, such as antipsychotic, antidepressant, and anti-inflammatory drugs. Modifications in the substitution pattern on the piperazine nucleus can significantly impact the medicinal potential of these molecules (Rathi et al., 2016).

  • X-Ray Diffraction Studies and Biological Evaluation : Piperazine derivatives have undergone X-ray diffraction studies and biological evaluation, revealing moderate antibacterial and antifungal activities. These studies contribute to the understanding of the structural and functional properties of piperazine compounds (Kulkarni et al., 2016).

Mechanism of Action

Target of Action

Piperazine-1-carboxamidinium acetate is a complex compound with a variety of potential targets. Piperazine derivatives have been known to interact with various receptors and proteins, such as gaba receptors and sigma receptors .

Mode of Action

It’s known that piperazine compounds can bind directly and selectively to muscle membrane gaba receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . Additionally, piperazine derivatives have been shown to interact with sigma receptors .

Biochemical Pathways

Piperazine derivatives have been shown to modulate multiple signaling pathways . For instance, piperazine compounds have been found to regulate crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .

Pharmacokinetics

Piperazine compounds are generally known for their good bioavailability and are widely used in the development of therapeutics due to their availability, simple processing, and high yield .

Result of Action

Piperazine derivatives have been shown to induce apoptosis in cancer cells . For instance, a piperazine derivative was found to be highly cytotoxic to glioblastoma and cervix cancer cells, inducing traditional apoptotic symptoms of DNA fragmentation and nuclear condensation .

Action Environment

The action of piperazine compounds can be influenced by various factors such as ph, temperature, and the presence of other substances .

Safety and Hazards

Piperazine-1-carboxamidinium acetate is classified as an irritant . In case of eye contact, it is advised to rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and obtain medical attention .

Future Directions

Piperazine and its derivatives have wide applications in medicinal chemistry. Despite its wide use, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions. Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This suggests a potential direction for future research and development in this area.

Biochemical Analysis

Biochemical Properties

Piperazine-1-carboxamidinium acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with GABA receptors, which are crucial for neurotransmission . The nature of these interactions involves binding to the receptor sites, leading to hyperpolarization of nerve endings and resulting in flaccid paralysis of certain parasites . This interaction highlights its potential use in antiparasitic treatments.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and cytochrome c, which are key players in the intrinsic mitochondrial signaling pathway . This apoptotic effect is crucial for its potential use as an anticancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the paralysis of parasites, making it effective in treating parasitic infections. Additionally, it inhibits acetylcholinesterase, an enzyme involved in neurotransmission, further contributing to its antiparasitic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it can induce apoptosis in cancer cells over a prolonged period, with increased activities of caspase-3 and -9 observed . These temporal effects highlight its potential for sustained therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it is well-tolerated and effective in treating parasitic infections. At higher doses, it can cause toxic or adverse effects, such as neurotoxicity and gastrointestinal disturbances . The threshold effects observed in these studies are crucial for determining safe and effective dosage levels for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it inhibits the metabolism of succinic acid in ascarids, disrupting their energy management . This inhibition is a key aspect of its antiparasitic mechanism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is known to be freely soluble in water, which facilitates its distribution in biological systems . The compound’s localization and accumulation are influenced by its interactions with cellular transport mechanisms.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, its association with the plasma membrane is essential for its role in modulating cell signaling pathways . This localization ensures that the compound exerts its effects in the appropriate cellular context.

Properties

IUPAC Name

acetic acid;piperazine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4.C2H4O2/c6-5(7)9-3-1-8-2-4-9;1-2(3)4/h8H,1-4H2,(H3,6,7);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKUFAWUQDSWPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CN(CCN1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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